N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazinyl group, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridazinyl intermediate. The pyridazinyl group can be synthesized through the cyclization of hydrazine with appropriate diketones or esters. The azepan-1-yl group is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the phenyl group to introduce the sulfonamide functionality .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(1-Azepanyl)-3-pyridazinyl]phenyl}-3-fluoro-4-methoxybenzenesulfonamide: This compound has a similar structure but includes a fluorine and methoxy group, which can alter its chemical properties and biological activity.
Pyridazin-3(2H)-ones: These compounds share the pyridazinone core and exhibit diverse pharmacological activities.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepan-1-yl group and the sulfonamide functionality makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C23H26N4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H26N4O2S/c1-18-8-6-11-21(16-18)30(28,29)26-20-10-7-9-19(17-20)22-12-13-23(25-24-22)27-14-4-2-3-5-15-27/h6-13,16-17,26H,2-5,14-15H2,1H3 |
InChI Key |
UBZOTCXHSJRSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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